2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
説明
特性
IUPAC Name |
2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O5/c1-24-18-17(19(29)27(21(24)30)12-16(22)28)26-9-4-8-25(20(26)23-18)10-7-13-5-6-14(31-2)15(11-13)32-3/h5-6,11H,4,7-10,12H2,1-3H3,(H2,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXNMXUZDHXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Key Observations:
- Core Structure: The target compound’s purino-pyrimidine core is distinct from the pyrido-dipyrimidine () or spiro-diazanone () systems, which may influence binding to biological targets.
- Substituent Effects :
Bioactivity and ADMET Considerations
- Plant-Derived Biomolecules : The target compound’s dimethoxyphenyl group aligns with plant-derived bioactive molecules, which often leverage methoxy substituents for insecticidal or antifungal activity . However, direct evidence for its efficacy is lacking.
- Fluorinated Analogs : The compound in incorporates trifluoromethyl groups, which enhance lipophilicity and membrane permeability but may increase toxicity risks.
- Thioether Derivatives : The sulfur-containing compound in demonstrates improved ADMET profiles, suggesting that the target compound’s acetamide group could similarly enhance pharmacokinetics.
Research Findings and Limitations
- Structural Determinants of Activity: Methoxy groups (target) vs. fluoro groups (): Methoxy substituents are less electronegative but may offer better hydrogen-bonding capacity. Purino-pyrimidine vs. pyrido-dipyrimidine cores (): The fused bicyclic system in the target compound could provide greater conformational rigidity for target binding.
- Limitations: Direct comparative bioactivity data (e.g., IC50 values, toxicity profiles) are unavailable in the provided evidence.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodology : The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency for amide coupling and heterocycle formation.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating high-purity product .
Q. What analytical techniques are recommended for confirming the structure and purity of the compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray crystallography (if crystals form) resolves absolute configuration .
Q. How do the solubility and stability of this compound influence experimental design?
- Solubility : Soluble in DMSO and ethanol (10–20 mg/mL), but insoluble in aqueous buffers. For cell-based assays, pre-dissolve in DMSO and dilute in culture media (final DMSO <0.1%) .
- Stability : Stable at neutral pH (6–8) and −20°C (lyophilized). Monitor degradation via HPLC under stress conditions (e.g., UV light, 40°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodology :
- Substituent variation : Systematically modify the 3,4-dimethoxyphenyl group and acetamide side chain.
- Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding) and cytotoxicity screens.
- Computational modeling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Orthogonal assays : Validate hits using fluorescence polarization (FP) alongside radiometric assays.
- Dose-response curves : Calculate IC₅₀/EC₅₀ values in triplicate to confirm potency.
- Off-target profiling : Screen against related enzymes/receptors to rule out nonspecific effects .
Q. How can computational methods predict this compound's interactions with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled targets using the compound’s 3D structure (PubChem CID).
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).
- Free-energy calculations : Use MM-PBSA to estimate binding affinities .
Q. What experimental approaches elucidate the compound's mechanism of action in complex biological systems?
- Methodology :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets.
- CRISPR/Cas9 knockouts : Validate target dependency in cellular models.
- Metabolomics/proteomics : Identify pathway alterations via LC-MS/MS profiling .
Q. How should researchers design in vitro and in vivo models to assess therapeutic potential?
- In vitro : Use primary cells or 3D organoids to mimic physiological conditions. Include positive/negative controls (e.g., known inhibitors).
- In vivo : Dose pharmacokinetic studies (rodents) to determine bioavailability and half-life. Monitor toxicity via histopathology and serum biomarkers .
Key Considerations for Data Interpretation:
- Contradictory solubility/stability data : Cross-validate using multiple techniques (e.g., NMR for degradation products, DSC for thermal stability) .
- Biological assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds .
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